![molecular formula C20H24N4O3 B2601278 (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034312-96-2](/img/structure/B2601278.png)
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
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Description
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Leukemia Treatment
Imatinib (Gleevec) is a well-established therapeutic agent for treating chronic myelogenous leukemia (CML) . It specifically inhibits tyrosine kinases, disrupting the signaling pathways responsible for cancer cell proliferation. By binding to the inactive Abelson tyrosine kinase domain, Imatinib interferes with hydrogen bonds and hydrophobic interactions . Its efficacy in CML management has revolutionized targeted cancer therapy.
Poly (ADP-Ribose) Polymerase (PARP) Inhibition
Novel derivatives of Imatinib, such as 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones , have been explored for their PARP inhibitory activity in human breast cancer cells . These compounds exhibit promising anti-cancer effects, potentially enhancing the efficacy of PARP inhibitors.
Anti-Fibrotic Properties
Some Imatinib analogs demonstrate better anti-fibrosis activity than existing drugs like Pirfenidone . These compounds could be valuable in managing fibrotic diseases, including liver fibrosis and pulmonary fibrosis.
Antimicrobial Activity
The compound 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , structurally related to Imatinib, exhibits potent antimicrobial effects against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) . PNT could be a valuable lead for developing new antibiotics.
Crystallography and Structural Studies
Imatinib’s crystal structure has been characterized, revealing its extended conformation and hydrogen-bonded chains through amide, amine, and pyrimidine groups . Such studies aid in understanding its interactions and optimizing drug design.
properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(18-5-3-8-22-19(18)27-17-6-13-26-15-17)24-11-9-23(10-12-24)14-16-4-1-2-7-21-16/h1-5,7-8,17H,6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFYFMPWCTXZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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